5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid
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Overview
Description
5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid typically involves the bromination and difluoromethylation of pyridine derivatives. One common method involves the use of 2-bromo-5-(difluoromethyl)pyridine as a starting material. This compound can be synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halopyridine under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-4-(difluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
Uniqueness
5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H4BrF2NO2 |
---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
5-bromo-4-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-2-11-5(7(12)13)1-3(4)6(9)10/h1-2,6H,(H,12,13) |
InChI Key |
MYYCNCJFKRAYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Br)C(F)F |
Origin of Product |
United States |
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